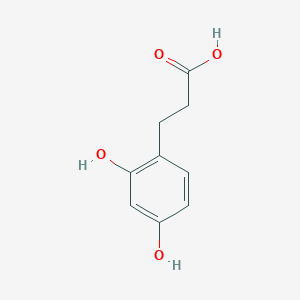

3-(2,4-Dihydroxyphenyl)propanoic acid

概要

説明

ヒドロウンベリック酸は、3-(2,4-ジヒドロキシフェニル)プロパン酸としても知られており、分子式C9H10O4の有機化合物です。それはケイ皮酸の誘導体であり、ベンゼン環に2つのヒドロキシル基が存在することで特徴付けられます。 この化合物は、白色の結晶外観で知られており、アルコールやエーテルなどの有機溶媒に可溶です .

2. 製法

合成経路と反応条件: ヒドロウンベリック酸は、いくつかの方法によって合成することができます。一般的な合成経路の1つは、ベンジリデンアセトンをニトロ化して3-ニトロベンジリデンアセトンを形成し、それを3-アミノベンジリデンアセトンに還元することです。 この中間体は、さらに水酸化ナトリウムと反応させてヒドロウンベリック酸が得られます .

工業的製造方法: 工業的な設定では、ヒドロウンベリック酸は通常、2,4-ジヒドロキシケイ皮酸の触媒的ハイドロジェネーションによって製造されます。 このプロセスは、高圧および高温条件下でパラジウム触媒を使用し、必要な還元を達成することを含みます .

準備方法

Synthetic Routes and Reaction Conditions: Hydroumbellic acid can be synthesized through several methods. One common synthetic route involves the nitration of benzylideneacetone to form 3-nitrobenzylideneacetone, which is then reduced to 3-aminobenzylideneacetone. This intermediate is further reacted with sodium hydroxide to yield hydroumbellic acid .

Industrial Production Methods: In industrial settings, hydroumbellic acid is often produced through the catalytic hydrogenation of 2,4-dihydroxycinnamic acid. This process involves the use of a palladium catalyst under high pressure and temperature conditions to achieve the desired reduction .

化学反応の分析

反応の種類: ヒドロウンベリック酸は、次のようなさまざまな化学反応を起こします。

酸化: 過マンガン酸カリウムなどの酸化剤を使用して、キノンを形成することができます。

還元: この化合物は、水素化ホウ素ナトリウムなどの還元剤を使用して、ジヒドロ誘導体を形成することができます。

一般的な試薬と条件:

酸化: アルカリ性媒体中の過マンガン酸カリウム。

還元: アルコール溶媒中の水素化ホウ素ナトリウム。

置換: 触媒の存在下でのハロゲンまたはニトロ化剤.

主な生成物:

酸化: キノン。

還元: ジヒドロ誘導体。

4. 科学研究への応用

ヒドロウンベリック酸は、科学研究において幅広い応用があります。

化学: さまざまな複素環式化合物の合成のためのビルディングブロックとして使用されます。

生物学: この化合物は、その潜在的な抗酸化特性とそのフリーラジカルを捕捉する能力について研究されています。

医学: その抗炎症剤および抗癌剤としての可能性を探求するための研究が進められています。

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₉H₁₀O₄

- Molecular Weight : 182.173 g/mol

- Melting Point : 158-162 °C

- Boiling Point : 418 °C at 760 mmHg

- Density : 1.4 g/cm³

DPPacid's structure features a phenolic compound with two hydroxyl groups positioned on the aromatic ring, contributing to its reactivity and biological activity.

Tyrosinase Inhibition

DPPacid has been identified as a competitive inhibitor of tyrosinase, an enzyme involved in melanin biosynthesis. The inhibition constants (IC50 and Ki values) for DPPacid are reported as follows:

- IC50 for L-Tyrosine : 3.02 μM

- Ki for DL-DOPA : 11.5 μM

This inhibition mechanism is crucial for applications in cosmetic formulations aimed at reducing hyperpigmentation and in the food industry to prevent enzymatic browning in fruits and vegetables .

Antioxidant Properties

Research indicates that DPPacid exhibits antioxidant activity, which can be beneficial in preventing oxidative stress-related diseases. Its ability to scavenge free radicals makes it a candidate for inclusion in dietary supplements and functional foods .

Biodegradation Pathways

DPPacid plays a role in biodegradation processes within microbial communities. A study highlighted the use of Pseudomonas mandelii strain 7HK4 capable of degrading 7-hydroxycoumarin via pathways involving DPPacid. This biodegradation pathway involves specific enzymatic reactions that convert DPPacid into less harmful metabolites, showcasing its potential for bioremediation efforts .

Potential Therapeutic Uses

Given its properties as a tyrosinase inhibitor and antioxidant, DPPacid is being studied for potential therapeutic applications in treating conditions such as:

- Skin Disorders : The compound's ability to inhibit melanin production may be leveraged in treatments for conditions like vitiligo or melasma.

- Neuroprotection : Due to its antioxidant capabilities, there is interest in exploring DPPacid's role in neuroprotective strategies against diseases like Alzheimer's.

Case Studies and Research Findings

作用機序

ヒドロウンベリック酸の作用機序は、さまざまな分子標的と経路との相互作用を伴います。酸化ストレスに関与する特定の酵素の活性を阻害し、活性酸素種の生成を抑制することが知られています。 さらに、炎症や細胞増殖に関連するシグナル伝達経路を調節することができ、さまざまな疾患に対する潜在的な治療薬となります .

類似化合物との比較

ヒドロウンベリック酸は、次のような他の類似化合物と比較することができます。

ケイ皮酸: 両方の化合物は類似の構造を共有していますが、ヒドロウンベリック酸には追加のヒドロキシル基があり、反応性と潜在的な生物学的活性を高めています。

2,4-ジヒドロキシケイ皮酸: この化合物は、ヒドロウンベリック酸の前駆体であり、類似の特性を共有していますが、ヒドロウンベリック酸はより安定しており、工業用途で扱いやすくなっています.

類似化合物のリスト:

- ケイ皮酸

- 2,4-ジヒドロキシケイ皮酸

- 3,4-ジヒドロキシフェニルプロピオン酸

生物活性

3-(2,4-Dihydroxyphenyl)propanoic acid, also known as dihydrocaffeic acid, is a phenolic compound with significant biological activity. This article provides a comprehensive overview of its biological properties, including its metabolism, antioxidant effects, anti-inflammatory potential, and implications in various health conditions.

Chemical Structure and Properties

This compound belongs to the class of organic compounds known as phenylpropanoic acids. Its structure consists of a benzene ring conjugated to a propanoic acid moiety with hydroxyl groups at the 2 and 4 positions. This configuration contributes to its biological activity and interaction with various biochemical pathways.

Metabolism

The metabolism of this compound occurs primarily in the gut microbiota. It is generated from the reduction of 3-(2,4-dihydroxyphenyl)prop-2-enoic acid and is further metabolized by specific enzymes such as UDP-glucuronosyltransferase 1-1 (UGT1A1), which plays a crucial role in detoxifying xenobiotics and endogenous compounds . Studies have shown that this compound can be oxidized by microbial enzymes in species like Pseudomonas and Arthrobacter, leading to the formation of more complex phenolic compounds .

Antioxidant Activity

This compound exhibits strong antioxidant properties. It has been shown to effectively scavenge free radicals and reduce oxidative stress in various biological systems. In vitro studies have demonstrated that it possesses higher radical scavenging activity compared to other common antioxidants such as tocopherol . The antioxidant capacity has been quantified using assays like DPPH and ABTS, where it showed significant efficacy in neutralizing reactive oxygen species.

Anti-inflammatory Effects

Research indicates that this compound may modulate inflammatory responses. In endothelial cells stimulated with TNF-α, this compound has been shown to influence the secretion of inflammatory markers such as VEGF and IL-8 . The structural characteristics of phenolic compounds allow them to interact with various signaling pathways involved in inflammation, suggesting potential therapeutic roles in managing inflammatory diseases.

Health Implications

The biological activities of this compound suggest several health benefits:

- Cardiovascular Health : Its antioxidant properties may protect against oxidative damage associated with cardiovascular diseases.

- Metabolic Regulation : There is evidence that it can influence glucose metabolism and insulin sensitivity, which could be beneficial for managing diabetes .

- Cancer Prevention : The anti-inflammatory effects may also contribute to reducing cancer risk factors by modulating inflammatory pathways involved in tumorigenesis .

Case Studies and Research Findings

Several studies have investigated the effects of this compound:

- In Vivo Studies : A study on hypertensive rats demonstrated that a diet enriched with polyphenols, including this compound, improved cardiovascular function and survival rates .

- Cell Culture Experiments : In vitro experiments have shown that this compound can significantly reduce the levels of pro-inflammatory cytokines in activated endothelial cells .

- Microbial Metabolism : Research has identified specific microbial pathways that convert this compound into other bioactive metabolites, highlighting its role in gut health and systemic inflammation .

特性

IUPAC Name |

3-(2,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c10-7-3-1-6(8(11)5-7)2-4-9(12)13/h1,3,5,10-11H,2,4H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCMTJPPXSGYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50204854 | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5631-68-5 | |

| Record name | 2,4-Dihydroxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5631-68-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005631685 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5631-68-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71551 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenepropanoic acid, 2,4-dihydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50204854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,4-Dihydroxyphenyl)propanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0126386 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。